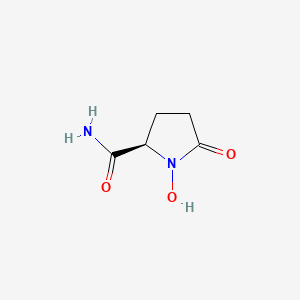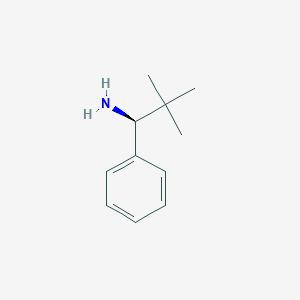![molecular formula C8H3Br2FO2 B15206028 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is a heterocyclic organic compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution at the desired positions on the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-tumor, antibacterial, and antiviral agents.
Materials Science: Benzofuran derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties.
Biological Research: The compound can be used as a probe or reagent in various biological assays to study enzyme activities and other biochemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable tool in studying the molecular mechanisms underlying various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one include:
4-Bromo-2,6-difluoroaniline: Another benzofuran derivative with bromine and fluorine substituents.
3,7-Dibromo-dibenzofuran: A dibenzofuran derivative with bromine substituents at different positions.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of both bromine and fluorine atoms in specific positions on the benzofuran ring can enhance its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H3Br2FO2 |
|---|---|
Molecular Weight |
309.91 g/mol |
IUPAC Name |
2,6-dibromo-7-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H3Br2FO2/c9-4-2-1-3-6(12)8(10)13-7(3)5(4)11/h1-2,8H |
InChI Key |
QEGCYHNZMPDYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(O2)Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15205949.png)

![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)
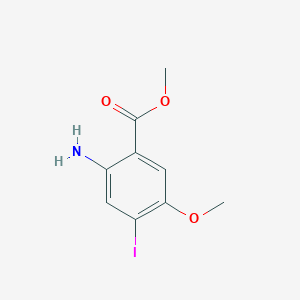

![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)
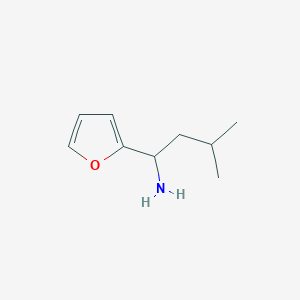
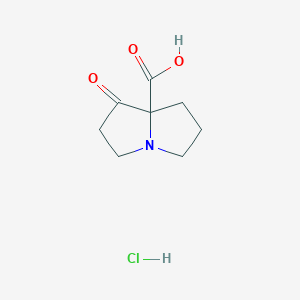
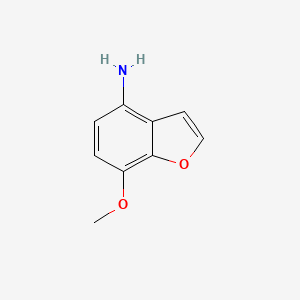
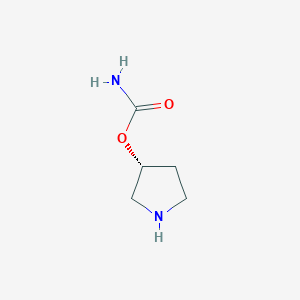
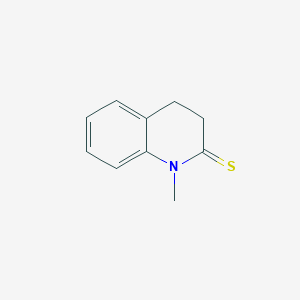
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
